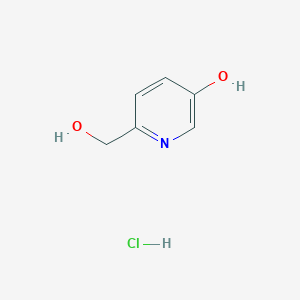
(2-Methyloxan-4-yl)hydrazine hydrochloride
概要
説明
“(2-Methyloxan-4-yl)hydrazine hydrochloride” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the precipitation of the hydrochloride salt in the form of crystals, which are then filtered off and dried . The free base is then liberated by adding a solution of sodium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C6H14N2O.ClH/c1-5-4-6 (8-7)2-3-9-5;/h5-6,8H,2-4,7H2,1H3;1H . This compound has a molecular weight of 166.65 . Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 144-146 degrees Celsius . It has a molecular weight of 166.65 .科学的研究の応用
(2-Methyloxan-4-yl)hydrazine hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and other drugs. It can also be used in the production of polymers, and has been used to study the structure of proteins. In addition, this compound has been used in the synthesis of various enzymes, such as amylases and proteases, which are used in the production of food and pharmaceuticals.
作用機序
(2-Methyloxan-4-yl)hydrazine hydrochloride acts as a catalyst in various chemical reactions. It is believed to act by forming a complex with the reactants, which then allows the reactants to interact more easily and rapidly. This leads to an increased rate of reaction, which results in the formation of the desired product. In addition, this compound has been shown to be able to increase the solubility of certain reactants, which can also lead to an increase in the rate of reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, it has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease. Finally, this compound has been shown to have an effect on the metabolism of lipids and carbohydrates, which can help to regulate blood sugar levels.
実験室実験の利点と制限
(2-Methyloxan-4-yl)hydrazine hydrochloride has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. In addition, it is highly soluble in water, which makes it easy to use in a variety of reactions. Finally, it is a highly effective catalyst, which can lead to increased reaction rates and improved yields.
The main limitation of this compound is that it is not very stable, and can degrade over time. This can lead to decreased yields and decreased effectiveness. In addition, this compound can be toxic in large doses, and should be handled with care. Finally, the reaction conditions for this compound are relatively specific, and must be carefully controlled in order to obtain the desired results.
将来の方向性
The use of (2-Methyloxan-4-yl)hydrazine hydrochloride in scientific research has only begun to be explored, and there are many potential future directions. One potential direction is the use of this compound as a catalyst in the synthesis of new drugs and pharmaceuticals. In addition, this compound could be used to study the structure and function of proteins and other biological molecules. Finally, this compound could be used to study the mechanism of action of various drugs, and to develop new drugs with improved efficacy and safety profiles.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(2-methyloxan-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5-4-6(8-7)2-3-9-5;/h5-6,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZKOPTZZYFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3386625.png)
![2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid](/img/structure/B3386630.png)

![4-[(Boc-amino)methyl]-3-fluoro-benzoic acid](/img/structure/B3386644.png)






![2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B3386686.png)

![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B3386709.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386711.png)